Heparin disaccharide IV-H
Overview
Description
Heparin disaccharide IV-H is a type of heparin that has been modified with an oligosaccharide chain. This modification has been shown to reduce the risk of allergic reactions and may be used for the treatment of deep vein thrombosis, pulmonary embolism, and coronary artery disease .
Synthesis Analysis
The synthesis of this compound involves a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS . The method exhibits high recovery (72%–110%) and good reproducibility (standard deviation of less than 5%) with a low limit of detection and quantification .Molecular Structure Analysis
The molecular structure of this compound is analyzed using high-performance liquid chromatography (HPLC) coupled to ultraviolet absorbance detection . The structure is further confirmed using fast-atom-bombardment mass spectrometry and high-field 1H-NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are analyzed using bacterial heparin lyases, which yield constituent disaccharides through exhaustive digestion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are analyzed using a combination of technologies including fractionation, exhaustive digestion, solid phase extraction, and LC-MS/MS .Scientific Research Applications
1. Allergy and Asthma Treatment
IVX-0142, a heparin-derived hypersulfated disaccharide, has demonstrated anti-allergic and anti-inflammatory activity in preclinical studies. It has been investigated for its effects on allergic airway responses in asthma, showing promise as a potential treatment for mild atopic asthma (Duong et al., 2008).
2. Rapid Separation of Oligosaccharides
Heparin disaccharides have been utilized in the development of magnetic thermoresponsive molecularly imprinted polymers (MIPs) for the rapid separation of oligosaccharides. This novel approach shows potential in isolating di- and tetra-saccharides of heparin, which could be adapted for other polysaccharides as well (Zhang et al., 2019).
3. Analyzing Complex Glycosaminoglycan Mixtures
Capillary Electrophoresis-Mass Spectrometry has been used for the analysis of heparin oligosaccharides, providing detailed structural and quantitative data. This technique offers an efficient way to analyze highly sulfated heparin oligosaccharides, including disaccharides, within a short time frame (Sun et al., 2016).
4. Biotechnological Drug Discovery
Heparin disaccharides are explored for their potential in designing multi-target heparin/HS-derived drugs. This approach aims at pharmacological interventions in various conditions besides coagulation and thrombosis, including neoplasia and viral infection (Rusnati et al., 2005).
5. Computational Integration for Structure Assignment
A novel computational approach integrating NMR spectroscopy and capillary electrophoresis has been developed for the structure assignment of heparin and heparan sulfate oligosaccharides. This methodology aids in the sequencing of HS GAG oligosaccharides, enhancing the understanding of their structure-function relationships (Guerrini et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of Heparin disaccharide IV-H research involve the development of more sensitive methods for disaccharide compositional analysis of HS . Additionally, the comprehensive analysis of HSGAGs compositions in human sera from female donors showed considerable variations in disaccharide patterns and compositions .
Properties
IUPAC Name |
2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407853 | |
Record name | Heparin disaccharide IV-H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-39-7 | |
Record name | Heparin disaccharide IV-H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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